molecular formula C9H9ClN2O3 B1434832 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride CAS No. 1993010-58-4

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride

Cat. No.: B1434832
CAS No.: 1993010-58-4
M. Wt: 228.63 g/mol
InChI Key: KBVWLGTWIXVWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, cytotoxic, and antioxidant properties based on recent research findings.

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that modifications in the quinazolinone structure can enhance antibacterial activity against various strains of bacteria.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and inhibit essential enzymes.
  • Research Findings : In vitro studies have demonstrated that derivatives with hydroxyl groups at specific positions exhibit enhanced antibacterial effects. For instance, compounds with ortho or meta hydroxyl substitutions have shown significant activity against both Gram-positive and Gram-negative bacteria .

Cytotoxic Activity

Recent investigations into the cytotoxic properties of this compound reveal its potential as an anticancer agent.

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. For example, one study reported IC50 values of 11.94 µM for MCF-7 cells and 10.58 µM for HepG2 cells .

Anti-inflammatory Properties

The anti-inflammatory effects of quinazolinone derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways.

  • Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
  • Case Studies : In animal models, administration of this compound resulted in reduced inflammatory responses in conditions like arthritis and colitis .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile.

  • Evaluation Methods : Various assays such as ABTS and CUPRAC have been employed to assess the antioxidant capacity of quinazolinones.
  • Findings : Compounds with multiple hydroxyl groups have shown enhanced metal-chelating properties and radical scavenging abilities. This suggests a potential role in preventing oxidative stress-related diseases .

Summary Table of Biological Activities

Activity Type Description IC50 Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaVaries by strain
CytotoxicStrong activity against HepG2 and MCF-7 cell lines10.58 µM (HepG2), 11.94 µM (MCF-7)
Anti-inflammatoryReduces pro-inflammatory cytokinesNot quantified
AntioxidantScavenges free radicals; metal-chelating propertiesNot quantified

Properties

IUPAC Name

3,6-dihydroxy-2-methylquinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14;/h2-4,12,14H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVWLGTWIXVWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.